

CAS number 7596-74-9 synthesis and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(1H-benzimidazol-2-yl)aniline

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An In-depth Technical Guide to **3-(1H-benzimidazol-2-yl)aniline** (CAS Number 7596-74-9): Synthesis and Properties

Abstract

This technical guide provides a comprehensive overview of **3-(1H-benzimidazol-2-yl)aniline**, a significant heterocyclic compound identified by CAS number 7596-74-9. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It will delve into the core physicochemical properties, detailed synthesis methodologies with mechanistic insights, and the established applications of this compound. The synthesis section emphasizes the widely applicable Phillips condensation method, providing a robust, self-validating protocol. This guide aims to be an authoritative resource, grounded in scientific literature and practical expertise.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. **3-(1H-benzimidazol-2-yl)aniline**, the subject of this guide, is a valuable building block in the synthesis of more complex molecules, leveraging the inherent reactivity of its aniline functional group for further derivatization.

Physicochemical Properties of 3-(1H-benzimidazol-2-yl)aniline

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of **3-(1H-benzimidazol-2-yl)aniline** are summarized in the table below.

Property	Value	Source(s)
CAS Number	7596-74-9	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₁ N ₃	[1][2][3]
Molecular Weight	209.25 g/mol	[1][2][3]
Melting Point	252-253 °C	[1]
Boiling Point (Predicted)	482.5 ± 47.0 °C	[1]
Density (Predicted)	1.286 ± 0.06 g/cm ³	[1]
pKa (Predicted)	11.50 ± 0.10	[1]
Appearance	Not explicitly stated, likely a solid at room temperature	Inferred from melting point
IUPAC Name	3-(1H-benzimidazol-2-yl)aniline	[3]

Synthesis of 3-(1H-benzimidazol-2-yl)aniline: The Phillips Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction.[2][5] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For the synthesis of **3-(1H-benzimidazol-2-yl)aniline**, the precursors are o-phenylenediamine and 3-aminobenzoic acid.

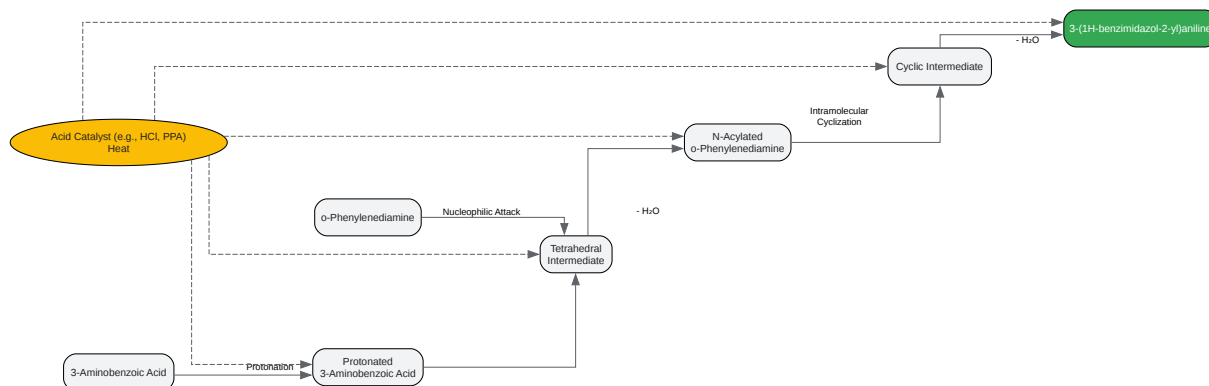
Causality Behind Experimental Choices

The choice of the Phillips condensation is predicated on its reliability and the commercial availability of the starting materials. The acidic catalyst, typically a mineral acid like HCl or a dehydrating agent like polyphosphoric acid (PPA), serves a dual purpose.^{[6][7]} It protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Secondly, it facilitates the dehydration of the tetrahedral intermediate and the subsequent cyclization. Heating is necessary to overcome the activation energy of the reaction, driving the condensation and cyclization to completion.

Reaction Mechanism

The mechanism of the Phillips condensation for the synthesis of **3-(1H-benzimidazol-2-yl)aniline** can be described in the following steps:

- **Protonation of the Carboxylic Acid:** The carboxylic acid (3-aminobenzoic acid) is protonated by the acid catalyst.
- **Nucleophilic Attack:** One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the protonated carbonyl carbon of 3-aminobenzoic acid, forming a tetrahedral intermediate.
- **Dehydration and Amide Formation:** The tetrahedral intermediate eliminates a molecule of water to form an N-acylated o-phenylenediamine intermediate.
- **Intramolecular Cyclization:** The second amino group of the o-phenylenediamine derivative attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
- **Final Dehydration:** A second molecule of water is eliminated from the cyclic intermediate to yield the stable aromatic benzimidazole ring.



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Figure 1: General workflow for the Phillips condensation synthesis of **3-(1H-benzimidazol-2-yl)aniline**.

Detailed Experimental Protocol

The following protocol is a robust, self-validating procedure adapted from established methods for the synthesis of analogous benzimidazole derivatives.[8]

Materials:

- o-Phenylenediamine
- 3-Aminobenzoic acid

- Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)
- 10% Sodium hydroxide (NaOH) solution
- Ethanol (for recrystallization)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle or water bath
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-phenylenediamine and 3-aminobenzoic acid.
- **Acid Addition:** Slowly add the acid catalyst. If using PPA, add a sufficient amount to create a stirrable paste. If using 4N HCl, add enough to dissolve the reactants.
- **Heating:** Heat the reaction mixture. If using PPA, heat to approximately 200°C for 2-4 hours. [7] If using HCl, reflux the mixture for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If PPA was used, pour the reaction mixture into a beaker of ice water with vigorous stirring.
- **Neutralization:** Slowly add 10% NaOH solution with constant stirring until the mixture is alkaline (pH ~8-9), which will precipitate the crude product.
- **Isolation:** Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **3-(1H-benzimidazol-2-yl)aniline**.

Applications in Research and Drug Development

3-(1H-benzimidazol-2-yl)aniline serves as a versatile intermediate in the synthesis of a variety of more complex molecules. The presence of the primary amine group on the phenyl ring allows for a range of chemical transformations, including:

- **Amide bond formation:** The amine can be acylated to form amides, which can be further functionalized.
- **Schiff base formation:** Condensation with aldehydes or ketones yields Schiff bases, which are precursors to other heterocyclic systems or can act as ligands for metal complexes.
- **Diazotization:** The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

A notable application is its use as a precursor in the synthesis of ML377, a probe compound that acts as an inhibitor of myocyte triacylglyceride accumulation.[6] This highlights its relevance in the development of therapeutic agents for metabolic disorders.

Conclusion

3-(1H-benzimidazol-2-yl)aniline (CAS 7596-74-9) is a valuable heterocyclic compound with a straightforward and scalable synthesis via the Phillips condensation. Its well-defined properties and the reactivity of its aniline moiety make it a key building block for the synthesis of a diverse array of functional molecules with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists working with this compound, offering both theoretical understanding and practical protocols.

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- To cite this document: BenchChem. [CAS number 7596-74-9 synthesis and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182973#cas-number-7596-74-9-synthesis-and-properties]

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